Di-sec-butyl peroxydicarbonate
Overview
Description
Di-sec-butyl peroxydicarbonate is an organic peroxide with the molecular formula C₁₀H₁₈O₆. It is commonly used as a polymerization initiator in the production of various polymers, including low-density polyethylene and polyvinyl chloride . This compound is known for its high reactivity and sensitivity to heat, making it a valuable but hazardous chemical in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-sec-butyl peroxydicarbonate is typically synthesized through the reaction of sec-butyl alcohol with phosgene, followed by the addition of hydrogen peroxide. The reaction is carried out under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, this compound is often produced in an emulsion form to enhance stability and reduce the risk of explosion. The emulsion typically contains the peroxide, an emulsifier, an antifreeze, and water . This method allows for safer handling and storage of the compound.
Chemical Reactions Analysis
Types of Reactions: Di-sec-butyl peroxydicarbonate primarily undergoes decomposition reactions due to its peroxide nature. It decomposes violently or explosively at temperatures between 0-10°C, releasing free radicals .
Common Reagents and Conditions:
Oxidation: this compound acts as an oxidizing agent and can initiate radical polymerization reactions.
Decomposition: The compound decomposes in the presence of heat, shock, or friction, and can be accelerated by amines and certain metals.
Major Products: The decomposition of this compound typically results in the formation of carbon dioxide, sec-butyl alcohol, and other organic radicals .
Scientific Research Applications
Di-sec-butyl peroxydicarbonate is widely used in scientific research and industrial applications, including:
Polymerization Initiator: It is used as an initiator for the polymerization of ethylene, vinyl chloride, and vinylidene chloride.
Thermal Risk Assessment: Research on the self-accelerating decomposition temperature of organic peroxides, including this compound, helps in understanding and mitigating thermal hazards.
Material Science: It is used in the production of low-density polyethylene and other polymers, contributing to advancements in material science.
Mechanism of Action
Di-sec-butyl peroxydicarbonate exerts its effects through the generation of free radicals. Upon decomposition, the peroxide bond breaks, forming two sec-butoxy radicals. These radicals can initiate the polymerization of monomers by reacting with unsaturated carbon-carbon bonds, leading to the formation of polymer chains .
Comparison with Similar Compounds
- Di-n-propyl peroxydicarbonate
- Bis(4-tert-butylcyclohexyl) peroxydicarbonate
- Diethyl peroxydicarbonate
- Diisopropyl peroxydicarbonate
Comparison: Di-sec-butyl peroxydicarbonate is unique due to its specific decomposition temperature range and its effectiveness as a polymerization initiator. Compared to other peroxydicarbonates, it offers a balance between reactivity and stability, making it suitable for various industrial applications .
Properties
IUPAC Name |
butan-2-yl butan-2-yloxycarbonyloxy carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-5-7(3)13-9(11)15-16-10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGQRLUGQNBHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)OOC(=O)OC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
Record name | DI-SEC-BUTYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029318 | |
Record name | Bis-sec-butyl peroxydicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This liquid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a water slurry., Liquid | |
Record name | DI-SEC-BUTYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Peroxydicarbonic acid, C,C'-bis(1-methylpropyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19910-65-7 | |
Record name | DI-SEC-BUTYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Di-sec-butyl peroxydicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19910-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | sec-Butyl peroxydicarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019910657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxydicarbonic acid, C,C'-bis(1-methylpropyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis-sec-butyl peroxydicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis-sec-butyl peroxydicarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI-SEC-BUTYL PEROXYDICARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0D0K2GM7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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